Ethyl 3,3-dimethylhexanoate
Description
Ethyl 3,3-dimethylhexanoate is a branched-chain ester characterized by a hexanoate backbone with two methyl groups at the 3-position and an ethyl ester group. Its structure (C₁₀H₂₀O₂) imparts unique physical and chemical properties, such as moderate polarity and steric hindrance due to branching. These derivatives are synthesized via silylation, hydroxylation, and bromination reactions, as described in , with NMR data confirming structural integrity .
Properties
CAS No. |
116169-12-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
ethyl 3,3-dimethylhexanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-10(3,4)8-9(11)12-6-2/h5-8H2,1-4H3 |
InChI Key |
ZDAFYPGTJKATQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Derivatives: Ethyl 4,6,6,6-Tetrachloro-3,3-Dimethylhexanoate
This chlorinated analog (C₁₀H₁₆Cl₄O₂) is pivotal in synthesizing pyrethroid insecticides, such as permethrin and cypermethrin. The chlorine atoms enhance electrophilicity and stability, enabling efficient cyclopropane ring formation during reactions with alkali metal tert-alkoxides . Compared to the parent compound, the tetrachloro substitution increases molecular weight (341.95 g/mol vs. 172.27 g/mol) and reactivity, making it unsuitable for fragrance applications but ideal for agrochemical intermediates .
Hydroxylated Derivatives: Ethyl 3-Hydroxyhexanoate and Ethyl 3-Hydroxy-3,5-Dimethylhexanoate
- Ethyl 3-hydroxyhexanoate (CAS 2305-25-1): The hydroxyl group at the 3-position enhances polarity and solubility, making it valuable in cosmetics and fragrances. Its "pleasant aroma" and compatibility with other ingredients contrast sharply with the non-polar Ethyl 3,3-dimethylhexanoate .
- Ethyl 3-hydroxy-3,5-dimethylhexanoate (CAS 25409-20-5): Additional methyl groups at the 5-position increase steric bulk (molecular weight: 188.26 g/mol) and reduce rotational freedom, as evidenced by its NMR spectra. This compound’s complexity may limit its volatility compared to simpler esters .
Branched Esters: Methyl 2,5-Dimethylhexanoate (MDH) and Dimethyl 2,5-Dimethylhexanoate (DDH)
These analogs exhibit steric hindrance due to branching at the 2- and 5-positions, which reduces reaction yields in cross-coupling reactions compared to linear esters. For example, MDH yields (37%) are lower than those of less hindered analogs, highlighting how branching in this compound may similarly influence reactivity .
Unsaturated Esters: Ethyl-3-Methyl-2-Hexenoate
The presence of a double bond (C₉H₁₆O₂) lowers boiling points and increases reactivity toward electrophilic addition.
Research Findings and Industrial Relevance
- Synthetic Utility: this compound’s derivatives demonstrate adaptability in organic synthesis. For instance, bromination at the 6-position (to form ethyl 6-bromo-3,3-dimethylhexanoate (23)) enables further functionalization, such as nucleophilic substitution reactions .
- Steric Effects: Branched esters like MDH and DDH show reduced reaction efficiency due to steric hindrance, suggesting that this compound’s branching may similarly influence its participation in sterically demanding reactions .
- Application Divergence: Functional groups dictate applications. Hydroxylated derivatives target fragrances, while halogenated analogs serve agrochemical needs. This compound’s lack of polar groups limits its use in hydrophilic matrices but enhances stability in non-polar environments .
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